Home > Products > Screening Compounds P75819 > 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid - 1257851-79-8

4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Catalog Number: EVT-3183625
CAS Number: 1257851-79-8
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.03
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-3,4-dihydro-4-oxo-7-(β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid (ara-Cadeguomycin)

  • Compound Description: This compound is an analogue of cadeguomycin, a nucleoside analog antibiotic. It has been synthesized via glycosylation of 3-methoxymethyl-5-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one with 2,3,5-tri-O-benzyl-D-arabinofuranosyl chloride.

7‐Alkyl‐4‐amino‐7H‐pyrrolo[2,3‐d]pyrimidine‐6‐carboxylic Acids

  • Compound Description: This group of compounds are structurally similar to 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid and were synthesized for their potential biological activity.

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-l-glutamic acid and N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid

  • Compound Description: These two compounds are classical 6-5 ring-fused analogues designed as thymidylate synthase (TS) inhibitors and antitumor agents. They were synthesized to circumvent resistance and toxicity of clinically used folate-based TS inhibitors. These compounds are potent inhibitors of human TS and are not substrates for human folylpoly-gamma-glutamate synthetase (FPGS).

2-Amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines with a thienoyl side chain and 4-6 carbon bridge lengths (compounds 1-3)

  • Compound Description: These compounds were synthesized as substrates for folate receptors (FRs) and the proton-coupled folate transporter (PCFT) with potent antitumor activity in vitro and in vivo. They selectively utilize FRs and PCFT for cellular entry and primarily target glycinamide ribonucleotide formyltransferase in purine biosynthesis.

N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid (4) and nonclassical analogues 5-17

  • Compound Description: These compounds were designed as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Compound 4 showed potent dual inhibition of human TS and DHFR and was not a substrate for human FPGS.

Pyrrolo[2,3-d]pyrimidine antifolates with a trimethylene bridge at position 5 (12a,b and 13a,b)

  • Compound Description: These new antifolates, characterized by a 6-5 fused ring system and a trimethylene bridge at position 5, were designed and synthesized for their antitumor activity. They demonstrated significant growth-inhibitory activity against KB human epidermoid carcinoma cells and A549 human nonsmall cell lung carcinoma cells, surpassing the activity of methotrexate.

7-substituted derivatives of N-[4-(2-[2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]ethyl)benzoyl]-L-glutamic acid (ALIMTA)

    6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine (U-89843) and its metabolites

    • Compound Description: This compound is a pyrrolo[2,3-d]pyrimidine derivative that undergoes biotransformation in rats, resulting in major metabolites including the C-6 hydroxymethyl (U-97924), C-6 formyl (U-97865), and C-6 carboxyl analogs.

    N5-substituted glutamine analogs of N-[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid (TNP-351)

    • Compound Description: These compounds were designed as non-glutamate type pyrrolo[2,3-d]pyrimidine antifolates by replacing the glutamic acid moiety of TNP-351 with N5-substituted glutamines. They showed potent DHFR inhibitory activity and antitumor effects against Meth A cells and methotrexate-resistant CCRF-CEM cells, possibly due to their effective uptake via the reduced folate carrier.

    2-Amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates with modified amino acids

    • Compound Description: These compounds are 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates in which the terminal l-glutamate of the parent structure is replaced by natural or unnatural amino acids. Their structure-activity relationships for cellular uptake and inhibition of cell proliferation were studied, revealing the importance of the α- and γ-carboxylic acid groups, the length of the amino acid, and the conformation of the side chain for transporter binding and biological activity.

    N(ω)-masked ornithine analogs of N-[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid (TNP-351)

    • Compound Description: These compounds are non-glutamate type pyrrolo[2,3-d]pyrimidine antifolates synthesized by replacing the glutamic acid moiety of TNP-351 with various N(ω)-acyl-, sulfonyl-, carbamoyl-, and aryl-2,ω-diaminoalkanoic acids. They exhibited potent inhibitory activities against both DHFR and Meth A cell growth, as well as against methotrexate-resistant CCRF-CEM cells, likely due to effective uptake via the reduced folate carrier and potent DHFR inhibition.

    3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid

    • Compound Description: This compound is an N(9)-functionalized 7-deazapurine synthesized through regioselective N-alkylation of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine.

    6-amino-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile (7) and its 4,6-diamino-analogue (12)

    • Compound Description: These compounds are pyrrolo[2,3-d]pyrimidine nucleosides synthesized to study the influence of amino-groups at C-4 and C-6 on the reactivity of the 5-cyano-group. Nucleophilic addition to the 5-cyano-group of these compounds was found to be more difficult than addition to toyocamycin or 7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile.

    4-Amino-7-(β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine (Ara-Tubercidin) and its 5′-Phosphates

    • Compound Description: This compound is a nucleoside analogue synthesized via phase transfer glycosylation. Its 5′-monophosphate derivative cannot be deaminated by AMP deaminase, unlike ara AMP. The 5′-monophosphate can be further converted to the 5′-diphosphate and 5′-triphosphate derivatives.

    5-Methyl-2-methylthio-4-(D-ribofuranosyloxy)-7H-pyrrolo[2,3-d]pyrimidine (6b)

    • Compound Description: This compound is an O-glycoside synthesized through ribosidation of 5-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. Its UV spectra are similar to 4-methoxy-5-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine until pH 2, after which hydrolysis of the glycosidic bond occurs.

    5-Hydroxy-7-alkyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles (VIIb-d) and 5-hydroxy-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, ethyl ester (VIIa)

    • Compound Description: These compounds are 5-hydroxypyrrolo[2,3-d]pyrimidines synthesized from 5-carbethoxy-4-chloro-2-phenylpyrimidine. The hydroxy group can be further modified through methylation, acetylation, and tosylation.

    N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-benzoyl]-L-glutamic acid (5) and 2-amino-6-methyl-5-(pyridin-4-ylthio)-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine (6)

    • Compound Description: These compounds were designed as TS inhibitors and antitumor agents, with compound 5 designed as a classical and compound 6 as a nonclassical 6-5 ring-fused analogue. Compound 5 was found to be a potent inhibitor of human and bacterial TS, while compound 6 was less potent.

    N-7 and N-1 glycosylation products of 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine (9) and N-3 glycosylation product of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine (21)

    • Compound Description: These compounds are glycosylation products of pyrrolo[2,3-d]pyrimidines. Glycosylation of 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine yielded both the N-7 and N-1 isomers, while glycosylation of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine yielded only the N-3 isomer.

    9-Fluoro-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylic acid (MF-934)

    • Compound Description: This compound is a pyridobenzothiazine acid derivative with potent antibacterial activity against Gram-positive and Gram-negative pathogens. It also exhibits low acute toxicity and favorable pharmacokinetic characteristics in several animal species.

    4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines

    • Compound Description: This series of compounds was synthesized and tested for antiproliferative and antiviral activity. The 4-amino- and 4-(hydroxyamino)-5-halogenated derivatives were found to inhibit cell growth and show activity against human cytomegalovirus and herpes simplex type 1.

    Pyrrolo[1,2-a]pyrimidine derivative 6 derived from 4-Methoxy-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine (2)

    • Compound Description: This compound is a pyrrolo[1,2-a]pyrimidine derivative obtained through a spontaneous opening of the pyrimidine ring in a pyrrolo[2,3-d]pyrimidine after intramolecular acylation. Its structure was confirmed by X-ray analysis.

    Fluoroaryl substituted 2-amino-3-cyanopyrroles 2, 4-aminopyrrolo[2,3-d]pyrimidines 3, pyrrolo[2,3-d]pyrimidin-4(3H)-ones 4, 4-chloropyrrolo[2,3-d]pyrimidines 5 and 4-hydrazinopyrrolo[2–3-d]pyrirnidines 6

    • Compound Description: These compounds represent a series of fluoroaryl substituted pyrroles and pyrrolo[2,3-d]pyrimidine derivatives synthesized and studied for their potential chemical reactivity.

    Ara-7-Deazanebularine (2b) and its 6-Methylthio-Derivat 2a

    • Compound Description: These compounds are pyrrolo[2,3-d]pyrimidine nucleosides synthesized via phase-transfer glycosylation. ara-7-Deazanebularine exhibits strong fluorescence.

    4-[2-(2-amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyle]benzoic acid

    • Compound Description: This compound is a key intermediate in the synthesis of N-[4-{2-(2-hydroxy-4-amino-7H-pyrrolo[2,3-d]-pyrimidine-5-yl)ethyl}benzoyl]glutamic acid, a valuable chemical intermediate used in the preparation of pharmaceutical compounds.

    7,9-disubstituted 7H-1,2,3,4-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines 5 and 4-amino-5,7-disubstituted-7H-pyrrolo[2,3-d]pyrimidines 6

    • Compound Description: These compounds represent a series of fused tetrazole and amino-substituted pyrrolo[2,3-d]pyrimidine derivatives synthesized through various reactions, including diazotization, hydrazinolysis, and reductive ring cleavage.

    Cyclopenta N, the N dimethyl 7H pyrroles [2,3 d] of 2 chlorine 7 and the formamide of pyrimidine 6

    • Compound Description: These compounds are intermediates in the synthesis of ribociclib (a treatment for breast cancer) and are produced by reacting 2-chloro-4-clopentylamino pyrimidine with 3-bromo-2,N,N-dimethyloxopropanamide.

    Cadeguomycin

    • Compound Description: This compound is a novel nucleoside analog antibiotic purified as colorless needle crystals by recycling preparative HPLC. Its UV spectrum resembles those of other pyrrolo[2,3-d]pyrimidines, and its structure has been elucidated through 1H NMR and 13C NMR analysis.

    2-Amino-7-chloro-2'-deoxytubercidin

    • Compound Description: This compound is a pyrrolo[2,3-d]pyrimidine nucleoside analogue, and its structural features, including conformation, sugar pucker, and hydrogen bonding interactions, have been determined through X-ray crystallographic analysis.

    4-amino-6-bromo-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide (MCS-C2)

    • Compound Description: This compound is an analogue of sangivamycin and is a potent anticancer drug candidate. It induces G(2) phase arrest and apoptosis in human lung cancer A549 cells through p53 and cytochrome c-mediated pathways.

    Various Pyrimidine Derivatives with a 4-Trifluoromethoxy-Phenylamino Group

    • Compound Description: These compounds are inhibitors of myristoylation and show activity against BCR-ABL, a tyrosine kinase involved in chronic myelogenous leukemia.
    Classification
    • Chemical Family: Pyrrolopyrimidine
    • IUPAC Name: 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
    • Molecular Formula: C_8H_7BrN_4O_2
    • CAS Number: 1257856-84-0
    Synthesis Analysis

    The synthesis of 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves several key steps, which can be adapted based on available precursors and desired yields. One common synthetic route includes:

    These methods may vary depending on specific laboratory conditions and desired outcomes, including yield optimization and scalability for industrial applications .

    Molecular Structure Analysis

    The molecular structure of 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can be described as follows:

    • Core Structure: The compound features a fused bicyclic system consisting of a pyrrole ring and a pyrimidine ring.
    • Substituents:
      • A bromine atom at the 4-position contributes to its reactivity.
      • A carboxylic acid group at the 6-position enhances its solubility in polar solvents and introduces acidity.

    Key Structural Data:

    • Molecular Weight: Approximately 245.07 g/mol
    • Melting Point: Specific melting point data may vary but is crucial for characterizing purity.

    The structure can be visualized using molecular modeling software to assess steric hindrance and electronic distribution, which are critical for understanding its reactivity and interaction with biological targets .

    Chemical Reactions Analysis

    4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions:

    1. Nucleophilic Substitution Reactions:
      • The bromine atom can be replaced by nucleophiles such as amines or thiols to form new derivatives.
    2. Reduction Reactions:
      • The compound may undergo reduction to remove the bromine or modify other functional groups using reducing agents like lithium aluminum hydride.
    3. Oxidation Reactions:
      • Oxidizing agents can introduce additional functional groups or modify existing ones, enhancing the compound's versatility in synthetic applications.

    These reactions are essential for generating a library of derivatives that can be screened for biological activity or optimized for specific applications in medicinal chemistry .

    Mechanism of Action

    The mechanism of action for 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid primarily involves its interaction with specific biological targets, particularly kinases involved in cell signaling pathways.

    1. Kinase Inhibition:
      • The compound has been shown to inhibit certain kinases that play crucial roles in cell proliferation and survival, making it a candidate for cancer therapy.
      • Its structural features allow it to fit into the ATP-binding site of kinases, effectively blocking their activity.
    2. Antiproliferative Effects:
      • Studies have demonstrated significant antiproliferative effects against various cancer cell lines, including estrogen receptor-positive and triple-negative breast cancer cells.

    Understanding these mechanisms is vital for optimizing the compound's efficacy and minimizing potential side effects in therapeutic settings .

    Physical and Chemical Properties Analysis

    The physical and chemical properties of 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid include:

    • Solubility: Generally soluble in polar solvents like water and methanol due to the presence of the carboxylic acid group.
    • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.
    • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the bromine atom.

    Key Properties Data:

    PropertyValue
    Molecular Weight~245.07 g/mol
    Melting PointVaries (specific data needed)
    SolubilitySoluble in water and methanol
    StabilityStable under standard conditions

    These properties are crucial for determining appropriate handling procedures and potential applications in drug formulation .

    Applications

    4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several scientific applications:

    1. Medicinal Chemistry:
      • Used as a precursor in the synthesis of kinase inhibitors that target various cancers.
    2. Biological Research:
      • Serves as a tool for studying cellular pathways involving pyrimidine derivatives.
    3. Material Science:
      • Investigated for potential uses in developing new materials due to its unique structural properties.

    Properties

    CAS Number

    1257851-79-8

    Product Name

    4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

    IUPAC Name

    4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

    Molecular Formula

    C7H4BrN3O2

    Molecular Weight

    242.03

    InChI

    InChI=1S/C7H4BrN3O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H,9,10,11)

    InChI Key

    GJTZRAMZDFKZCN-UHFFFAOYSA-N

    SMILES

    C1=C(NC2=C1C(=NC=N2)Br)C(=O)O

    Canonical SMILES

    C1=C(NC2=C1C(=NC=N2)Br)C(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.